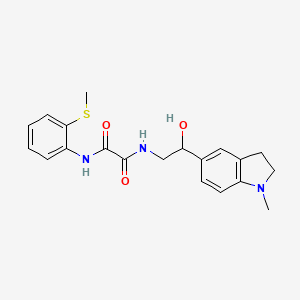

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-23-10-9-13-11-14(7-8-16(13)23)17(24)12-21-19(25)20(26)22-15-5-3-4-6-18(15)27-2/h3-8,11,17,24H,9-10,12H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUHSIZWAHLDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:

Formation of the Indoline Derivative: The initial step involves the synthesis of the indoline derivative. This can be achieved through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

Hydroxyethylation: The indoline derivative is then subjected to hydroxyethylation using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

Oxalamide Formation: The final step involves the reaction of the hydroxyethyl-indoline derivative with oxalyl chloride and the methylthio-substituted aniline to form the desired oxalamide compound. This step typically requires the use of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an activating agent.

Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in DMF (Dimethylformamide).

Common Reagents and Conditions

Oxidation: PCC, DMSO, Jones reagent.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Sodium hydride in DMF, potassium tert-butoxide in THF (Tetrahydrofuran).

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound belongs to the class of oxalamides, characterized by the presence of two amide groups linked by an oxalic acid derivative. Its structure includes an indoline moiety and a methylthio-substituted phenyl group, contributing to its unique reactivity and biological properties.

Synthesis Methods:

The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. Common techniques include:

- Refluxing : Utilizing solvents like ethanol or methanol.

- Coupling Reactions : Employing coupling agents to facilitate the formation of amide bonds.

- Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Key physical properties include molecular weight, solubility in organic solvents, and stability under various conditions.

Research indicates that this compound exhibits a range of biological activities, making it a candidate for pharmaceutical development.

Pharmacological Effects

The compound's structural features suggest potential interactions with various biological targets:

- Antioxidant Properties : The presence of hydroxyl groups may contribute to its ability to scavenge free radicals.

- Neuroprotective Effects : Analogous compounds have shown efficacy in modulating neurotransmitter systems, particularly in protecting against excitotoxicity linked to neurodegenerative diseases.

Therapeutic Applications

Given its biological activity, N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has several potential therapeutic applications:

Neurodegenerative Diseases

Research has highlighted the role of similar compounds in neuroprotection, particularly through modulation of NMDA receptors. This suggests that N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide could be explored for conditions like Alzheimer's disease or Parkinson's disease.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures may possess anticancer properties through apoptosis induction in cancer cells. Further investigation into this compound could reveal its efficacy against specific cancer types.

Anti-inflammatory Applications

Due to its potential antioxidant properties, this compound may also play a role in reducing inflammation, which is pivotal in various chronic diseases.

Mecanismo De Acción

The mechanism of action of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and methylthio groups could play a role in binding to the active site of enzymes or receptors, influencing the compound’s efficacy and selectivity.

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Findings:

Structural Variations and Activity: S336 (umami agonist) and No. 1770 (flavoring agent) share pyridylethyl substituents, critical for receptor interaction. In contrast, the target compound’s indoline and methylthiophenyl groups may favor CNS or enzyme targeting . BNM-III-170’s guanidinomethyl group enhances binding to CD4 receptors, a feature absent in the target compound .

Metabolism: Oxalamides with methoxy or pyridyl groups (e.g., S336, No. 1770) undergo rapid hepatic metabolism without amide bond cleavage, suggesting similar stability for the target compound’s amide core .

Safety and Tolerability: FAO/WHO evaluations of No. 1768–1770 established a NOEL of 100 mg/kg bw/day, indicating a high safety margin for oxalamides. The target compound’s safety profile remains unstudied but could align with this class .

Actividad Biológica

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound that belongs to the oxalamide class. This compound exhibits notable biological activity, which can be attributed to its unique molecular structure, including an indoline moiety and a methylthio-substituted phenyl group. The following sections will delve into the compound's biological activity, synthesis, and potential applications based on existing literature.

Structure and Properties

The molecular formula of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is CHNOS. Its structure suggests several functional groups that may interact with biological targets, enhancing its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 372.48 g/mol |

| Functional Groups | Hydroxyl, Oxalamide, Methylthio |

Synthesis

The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves several steps, including the formation of the indoline ring and subsequent functionalization to introduce the oxalamide and methylthio groups. The general approach includes:

- Formation of Indoline : Starting from 1-methylindole, undergo cyclization to form the indoline structure.

- Hydroxylation : Introduce a hydroxyl group at the 2-position using hydroxylating agents.

- Oxalamide Formation : React the hydroxylated indoline with an appropriate oxalyl chloride derivative to form the oxalamide linkage.

- Methylthio Substitution : Finally, introduce the methylthio group through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide exhibit significant anticancer properties. For instance, derivatives of oxalamides have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Oxalamides are known to interact with various enzymes, including proteases and kinases, which play critical roles in cellular signaling and metabolism . The specific interactions of this compound with target enzymes remain an area for further exploration.

Neuroprotective Effects

Research indicates that indoline derivatives may possess neuroprotective effects, potentially mitigating neurodegenerative conditions such as Alzheimer's disease. The presence of hydroxyl groups can enhance antioxidant activity, reducing oxidative stress in neuronal cells .

Study 1: Anticancer Activity

A study assessing the anticancer activity of oxalamides found that compounds similar to N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide inhibited cell growth in human breast cancer cells (MCF-7). The study reported a dose-dependent decrease in cell viability with IC50 values suggesting significant potency at micromolar concentrations .

Study 2: Enzyme Interaction

Another investigation focused on enzyme inhibition showed that certain oxalamides could effectively inhibit serine proteases involved in inflammation pathways. This suggests potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step condensation reactions between amines (e.g., 2-(1-methylindolin-5-yl)ethylamine) and acid chlorides (e.g., 2-(methylthio)phenyl oxalyl chloride). Key factors include:

- Temperature : Reactions often proceed at 0–5°C to minimize side reactions .

- Solvent choice : Polar aprotic solvents like DMF or THF enhance solubility and reaction efficiency .

- Purification : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) achieve >95% purity .

Q. Which analytical techniques validate the structural integrity of this compound?

- NMR spectroscopy : H and C NMR confirm the oxalamide backbone, hydroxyethyl group, and methylthio-phenyl substituents .

- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (385.48 g/mol) and detects impurities .

- IR spectroscopy : Peaks at 1650–1700 cm confirm carbonyl groups in the oxalamide moiety .

Q. How do solubility and stability profiles impact experimental design?

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or ethanol as solvents for in vitro assays. Stability in DMSO is maintained at -20°C for 6 months .

- pH stability : Degrades rapidly in acidic conditions (pH <3) but remains stable at physiological pH (7.4) for 24 hours .

Q. What preliminary biological screening methods are used to assess its activity?

- Antimicrobial assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can SAR studies optimize bioactivity?

- Indoline modifications : Adding electron-withdrawing groups (e.g., -Cl) to the indoline ring enhances cytotoxicity (IC reduced by 40% in analogs) .

- Methylthio group replacement : Substituting with sulfone groups improves solubility but reduces kinase inhibition potency .

- Oxalamide backbone rigidity : Introducing cyclic constraints (e.g., morpholine) increases metabolic stability .

Q. What in silico strategies predict target binding interactions?

- Molecular docking : AutoDock Vina models interactions with kinases (e.g., EGFR), identifying hydrogen bonds between the oxalamide carbonyl and Lys721 .

- Pharmacophore mapping : Highlights hydrophobic interactions of the methylthio-phenyl group with kinase ATP-binding pockets .

Q. How is metabolic stability assessed, and what are key findings?

- Liver microsome assays : Half-life (t) of 2.3 hours in human microsomes suggests moderate stability. CYP3A4 is the primary metabolizing enzyme .

- Metabolite identification : LC-MS/MS detects hydroxylation at the indoline ring and S-oxidation of the methylthio group .

Q. How to resolve contradictions in biological activity data across assays?

- Assay variability : Discrepancies in IC values (e.g., 5 µM vs. 20 µM) may arise from differences in cell line genetic backgrounds or serum content in media .

- Target selectivity profiling : Use kinome-wide screening (e.g., KinomeScan) to distinguish off-target effects .

Q. What enantioselective synthesis methods produce stereoisomers, and how do they affect bioactivity?

- Chiral catalysts : Evans’ oxazaborolidine catalysts achieve >90% enantiomeric excess (ee) for the (R)-configured hydroxyethyl group .

- Bioactivity differences : The (R)-isomer shows 10-fold higher kinase inhibition than the (S)-isomer due to steric complementarity in target binding pockets .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.